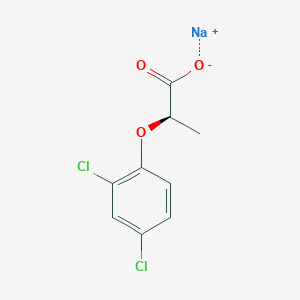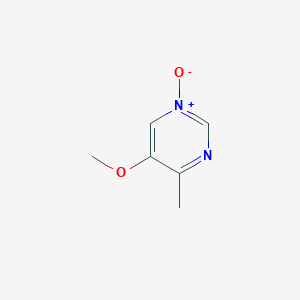
5-Methoxy-4-methylpyrimidine 1-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methoxy-4-methylpyrimidine 1-oxide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a pyrimidine derivative that is synthesized using specific methods, and its mechanism of action and physiological effects have been studied extensively.
Wissenschaftliche Forschungsanwendungen
5-Methoxy-4-methylpyrimidine 1-oxide has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, this compound has been investigated for its potential as an antitumor agent. Studies have shown that 5-Methoxy-4-methylpyrimidine 1-oxide can inhibit the growth of cancer cells and induce apoptosis. In biochemistry, this compound has been studied for its role in the synthesis of nucleotides and DNA. In pharmacology, this compound has been investigated for its potential as a drug delivery agent.
Wirkmechanismus
The mechanism of action of 5-Methoxy-4-methylpyrimidine 1-oxide is not fully understood, but studies have shown that it can inhibit the activity of certain enzymes and proteins involved in cell growth and proliferation. This compound can also induce apoptosis by activating specific pathways in cancer cells.
Biochemische Und Physiologische Effekte
Studies have shown that 5-Methoxy-4-methylpyrimidine 1-oxide can have various biochemical and physiological effects, depending on the concentration and duration of exposure. This compound can inhibit the activity of certain enzymes and proteins involved in cell growth and proliferation, leading to the inhibition of cancer cell growth. It can also induce apoptosis by activating specific pathways in cancer cells. In addition, this compound can affect the synthesis of nucleotides and DNA, leading to changes in cellular function.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 5-Methoxy-4-methylpyrimidine 1-oxide in lab experiments is its potential as an antitumor agent. This compound can inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer treatment. Another advantage is its role in the synthesis of nucleotides and DNA, making it a useful tool in biochemistry research.
One of the limitations of using 5-Methoxy-4-methylpyrimidine 1-oxide in lab experiments is its potential toxicity. Studies have shown that this compound can be toxic at high concentrations, and caution should be taken when handling this compound. Another limitation is its limited solubility, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 5-Methoxy-4-methylpyrimidine 1-oxide. One direction is to investigate its potential as an antitumor agent in vivo. Studies have shown promising results in vitro, but more research is needed to determine its efficacy in animal models. Another direction is to investigate its potential as a drug delivery agent. Studies have shown that this compound can be used to deliver drugs to specific cells, making it a promising candidate for drug delivery. Finally, more research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
Conclusion:
In conclusion, 5-Methoxy-4-methylpyrimidine 1-oxide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is synthesized using specific methods, and its mechanism of action and physiological effects have been studied extensively. 5-Methoxy-4-methylpyrimidine 1-oxide has potential as an antitumor agent, drug delivery agent, and tool in biochemistry research. However, caution should be taken when handling this compound due to its potential toxicity. Further research is needed to fully understand the potential applications of this compound.
Synthesemethoden
The synthesis of 5-Methoxy-4-methylpyrimidine 1-oxide involves the reaction of 4-methylpyrimidine with hydrogen peroxide in the presence of a catalyst. The reaction takes place under specific conditions of temperature and pressure, and the yield of the product depends on the concentration of the reactants and the reaction time.
Eigenschaften
CAS-Nummer |
114969-54-9 |
|---|---|
Produktname |
5-Methoxy-4-methylpyrimidine 1-oxide |
Molekularformel |
C6H8N2O2 |
Molekulargewicht |
140.14 g/mol |
IUPAC-Name |
5-methoxy-4-methyl-1-oxidopyrimidin-1-ium |
InChI |
InChI=1S/C6H8N2O2/c1-5-6(10-2)3-8(9)4-7-5/h3-4H,1-2H3 |
InChI-Schlüssel |
PUIMNKSJIRCMGR-UHFFFAOYSA-N |
SMILES |
CC1=NC=[N+](C=C1OC)[O-] |
Kanonische SMILES |
CC1=NC=[N+](C=C1OC)[O-] |
Synonyme |
Pyrimidine, 5-methoxy-4-methyl-, 1-oxide (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



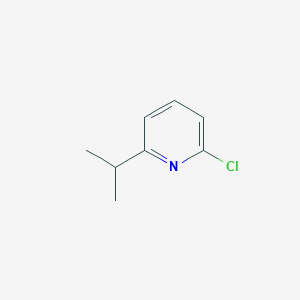
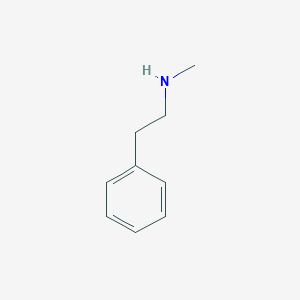

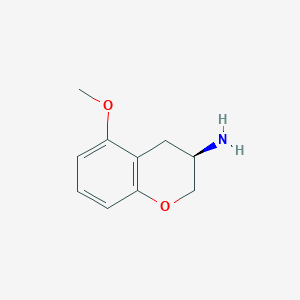

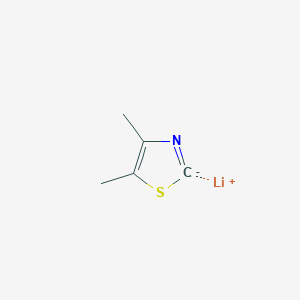
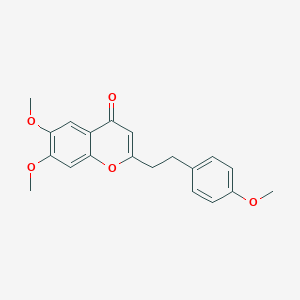
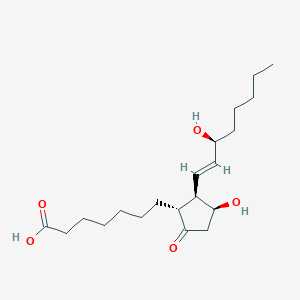


![methyl 1-amino-2-methyl-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B38991.png)
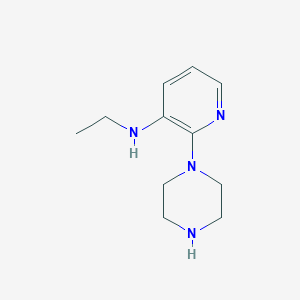
![(2R,3Ar)-2,3,3a,4,5,6-hexahydropyrrolo[1,2-b][1,2]oxazole-2-carbaldehyde](/img/structure/B38997.png)
